N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with two phenyl groups at positions 5 and 7, and a 3,4-dimethoxyphenylamine moiety at position 2. This structure combines electron-rich aromatic systems (methoxy and phenyl groups) with a fused bicyclic scaffold, making it a candidate for diverse biological applications, including kinase inhibition or antiviral activity .
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4O2/c1-31-22-14-13-19(15-23(22)32-2)29-25-24-21(18-9-5-3-6-10-18)16-30(26(24)28-17-27-25)20-11-7-4-8-12-20/h3-17H,1-2H3,(H,27,28,29) |
InChI Key |
BEYASRVRWSLVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method involves the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,4-dimethoxyaniline and diphenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated solvents like chloroform or dichloromethane with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective agent with antioxidant properties. It has been studied for its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease research.
Biological Studies: The compound’s ability to modulate various biological pathways makes it a candidate for studying cellular processes and disease mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in oxidative stress and neurodegeneration . By modulating these targets, the compound can exert its neuroprotective and antioxidant effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrrolo[2,3-d]pyrimidine Derivatives ()
Compounds 20–25 in share the pyrrolo[2,3-d]pyrimidine core but differ in substituents:
- Position 4 : Chlorobenzyl, dichlorobenzyl, or naphthalenylmethyl groups.
- Position 7: Nitrobenzyl or cyanophenyl groups.
Key Differences :
- The 3,4-dimethoxyphenyl amine at position 4 introduces electron-donating methoxy groups, contrasting with electron-withdrawing chloro or nitro substituents in analogs. This may alter solubility and binding affinity .
Furo[2,3-d]pyrimidine Analogs ()
Compound 19 (N-(3,4-dimethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine) replaces the pyrrolo ring with a furo[2,3-d]pyrimidine core.
Substituent Effects on Physicochemical Properties
Observations :
- Steric Effects : The 5,7-diphenyl substitution in the target compound introduces greater steric hindrance than single-substituent analogs, possibly limiting metabolic degradation .
Biological Activity
N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure consisting of a pyrrolo[2,3-d]pyrimidine core with two phenyl substituents and a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 392.46 g/mol.
Structural Formula
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
Case Study: In Vitro Analysis
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 6.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 4.5 | Inhibition of DNA synthesis |
The above table summarizes findings from in vitro studies where the IC50 values were determined using standard MTT assays. The mechanism of action involves the induction of apoptosis and cell cycle arrest, suggesting that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antioxidant Activity
In addition to its anticancer effects, this compound has shown promising antioxidant activity. A study evaluated its ability to scavenge free radicals using the DPPH assay.
Antioxidant Activity Results
| Concentration (µM) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
The results indicate that at higher concentrations, this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound appears to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound inhibits key proteins involved in cell cycle progression.
- Antioxidant Defense : It enhances the cellular antioxidant defense system by upregulating antioxidant enzymes.
Molecular Pathways
Research suggests that this compound interacts with various molecular targets:
- PI3K/Akt Pathway : Inhibition leading to reduced survival signals in cancer cells.
- MAPK Pathway : Modulation affecting cell proliferation and differentiation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
